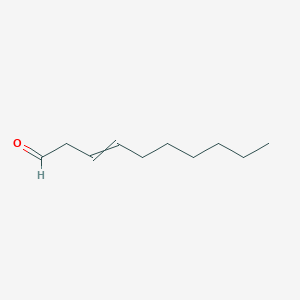
Dec-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decenal is an organic compound classified as an unsaturated aldehyde. It is characterized by a ten-carbon chain with a double bond between the third and fourth carbon atoms and an aldehyde group at the terminal carbon. This compound is known for its distinct odor and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Decenal can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of octanal with acetaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form 3-decenal.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a suitable aldehyde. For 3-decenal, the ylide is typically derived from triphenylphosphine and 1-bromo-3-decene.
Industrial Production Methods: In industrial settings, 3-decenal is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This process involves the addition of a formyl group to the double bond of 1-decene, followed by oxidation to form the aldehyde.
Analyse Des Réactions Chimiques
3-Decenal undergoes various chemical reactions, including:
Oxidation: 3-Decenal can be oxidized to form 3-decanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-decenol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 3-decenal can undergo addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the reaction with bromine results in the formation of 3,4-dibromodecanal.
Condensation Reactions: 3-Decenal can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Applications De Recherche Scientifique
3-Decenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: 3-Decenal is studied for its role in pheromone communication in insects. It is known to act as a signaling molecule in certain species.
Medicine: Research has explored the potential antimicrobial and antifungal properties of 3-decenal, making it a candidate for developing new therapeutic agents.
Industry: In the flavor and fragrance industry, 3-decenal is used to impart a citrus-like aroma to products. It is also used in the formulation of perfumes and other scented products.
Mécanisme D'action
The mechanism of action of 3-decenal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of its odor. In antimicrobial applications, 3-decenal disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
3-Decenal can be compared with other unsaturated aldehydes such as:
2-Decenal: Similar to 3-decenal but with the double bond between the second and third carbon atoms. It has a different odor profile and reactivity.
4-Decenal: The double bond is between the fourth and fifth carbon atoms. It also has distinct chemical and sensory properties.
3-Nonenal: A nine-carbon chain with a double bond between the third and fourth carbon atoms. It is known for its role in the characteristic odor of aging human skin.
3-Decenal is unique due to its specific position of the double bond and aldehyde group, which confer distinct chemical reactivity and sensory properties.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
dec-3-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h7-8,10H,2-6,9H2,1H3 |
Clé InChI |
NRXZYQITMVTQIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


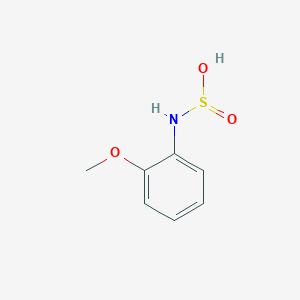
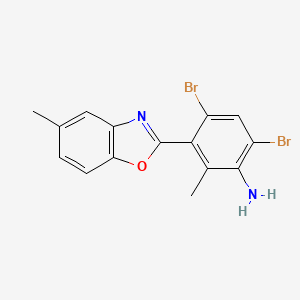
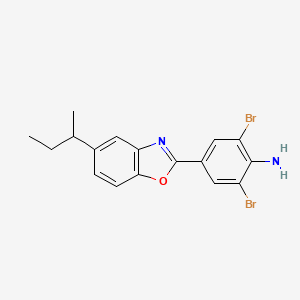
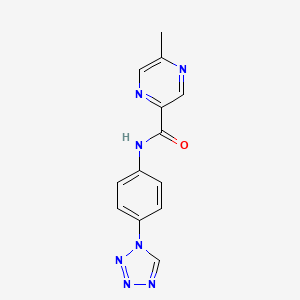
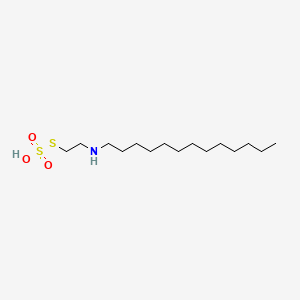
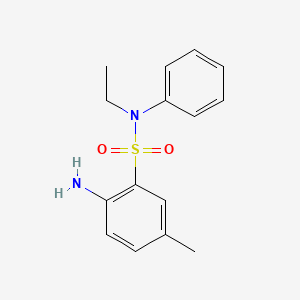
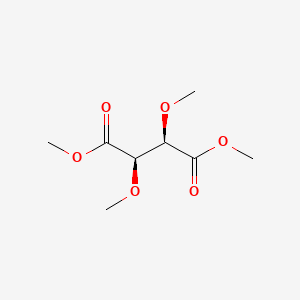
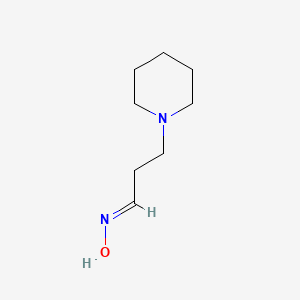
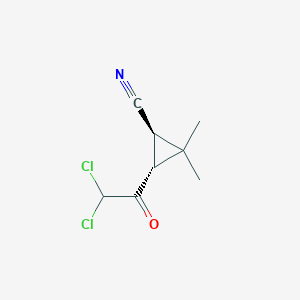
![(3aR)-3a,4,6,7-tetrahydro-1H-oxadiazolo[4,3-c][1,4]thiazin-3-one](/img/structure/B13793070.png)
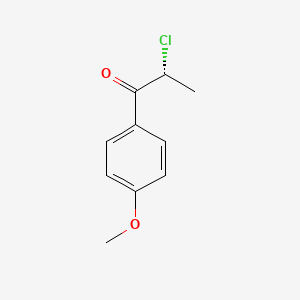
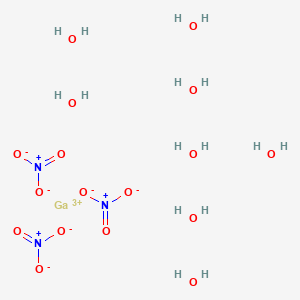
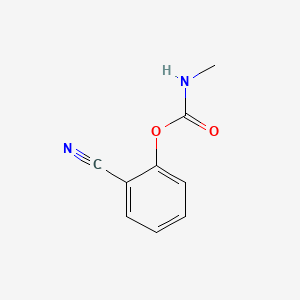
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
